molecular formula C15H18N4OS B2894742 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea CAS No. 899968-79-7

1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea

Cat. No.: B2894742
CAS No.: 899968-79-7
M. Wt: 302.4
InChI Key: WACRZZCQBXTUIT-UHFFFAOYSA-N
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Description

The compound "1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea" is a urea derivative featuring a pyrimidinyl group at the 1-position and a 3-(p-tolylthio)propyl substituent at the 3-position. Urea derivatives are widely studied for their diverse biological and electrochemical properties, often serving as enzyme inhibitors, receptor modulators, or components in polymer synthesis.

Properties

IUPAC Name

1-[3-(4-methylphenyl)sulfanylpropyl]-3-pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-12-4-6-13(7-5-12)21-11-3-10-18-15(20)19-14-16-8-2-9-17-14/h2,4-9H,3,10-11H2,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACRZZCQBXTUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the urea moiety can form hydrogen bonds with target proteins. The p-tolylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on the synthesis and characterization of 1-(5-Hydroxy-3,4,6-trimethylpyridin-2-yl)-3-propylurea (13a) , a structurally related urea derivative. Below is a comparative analysis based on the available

Structural Comparison

Feature 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea 1-(5-Hydroxy-3,4,6-trimethylpyridin-2-yl)-3-propylurea (13a)
1-Position Substituent Pyrimidin-2-yl 5-Hydroxy-3,4,6-trimethylpyridin-2-yl
3-Position Substituent 3-(p-Tolylthio)propyl Propyl
Key Functional Groups Urea, thioether, pyrimidine Urea, hydroxyl, methyl groups

Physicochemical Properties

  • Compound 13a : Reported as a white solid with a melting point (m.p.) and TLC Rf value of 0.26 (CH₂Cl₂/MeOH = 20/1) .
  • 1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea : The pyrimidine ring and p-tolylthio group may enhance hydrophobicity and thermal stability compared to Compound 13a. However, experimental data are absent.

Data Tables and Research Findings

No experimental data for "1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea" are available in the provided evidence. Below is a summary of Compound 13a’s synthesis for reference:

Parameter Value/Description
Synthetic Method Hydrogenation with Pd/C in CH₂Cl₂
Reaction Time 2 hours
Purification Silica gel column chromatography (CH₂Cl₂/MeOH = 20/1)
Yield 75%
Physical State White solid
TLC Rf 0.26 (CH₂Cl₂/MeOH = 20/1)

Limitations and Recommendations

The evidence lacks direct information on "1-(Pyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea," limiting the depth of this comparison. Future studies should:

Characterize the compound’s synthesis, stability, and electrochemical/biological activity.

Compare its performance with urea derivatives like Compound 13a in targeted applications (e.g., polymer conductivity or enzyme inhibition).

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